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Compound of Interest

Compound Name: But-3-enoyl Chloride

Cat. No.: B074866 Get Quote

For researchers, scientists, and drug development professionals, the successful synthesis of

reactive intermediates is a critical first step. This guide provides a comparative spectroscopic

analysis to definitively confirm the formation of but-3-enoyl chloride and distinguish it from

common alternatives and starting materials. Detailed experimental protocols and data

visualizations are included to support your synthetic and analytical workflows.

The synthesis of but-3-enoyl chloride, a valuable bifunctional reagent in organic synthesis, is

most commonly achieved through the reaction of but-3-enoic acid with a chlorinating agent

such as thionyl chloride (SOCl₂) or oxalyl chloride. The volatile nature of the byproducts from

these reactions, sulfur dioxide and hydrogen chloride, facilitates product purification.[1]

However, rigorous spectroscopic analysis is essential to confirm the complete conversion of the

starting material and to ensure the absence of isomeric impurities.

Spectroscopic Data for Product Confirmation
To verify the formation of but-3-enoyl chloride, a combination of Infrared (IR) Spectroscopy,

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR) Spectroscopy is employed. The following tables summarize

the expected spectroscopic data for but-3-enoyl chloride and compare it with its precursor,

but-3-enoic acid, and two common alternative α,β-unsaturated acyl chlorides: crotonyl chloride

and acryloyl chloride.

Infrared (IR) Spectroscopy Data
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The most salient feature in the IR spectrum for the successful synthesis of an acyl chloride is

the appearance of a strong carbonyl (C=O) stretching band at a higher wavenumber compared

to the corresponding carboxylic acid, typically in the range of 1780-1815 cm⁻¹.

Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

But-3-enoyl Chloride ~1800 C=O stretch (Acyl Chloride)

~1640 C=C stretch (Alkene)

~920, ~990 =C-H bend (Alkene)

But-3-enoic Acid ~1710 C=O stretch (Carboxylic Acid)

2500-3300 (broad) O-H stretch (Carboxylic Acid)

~1640 C=C stretch (Alkene)

Crotonyl Chloride ~1775 C=O stretch (Acyl Chloride)

~1640 C=C stretch (Alkene)

~965 =C-H bend (trans-Alkene)

Acryloyl Chloride ~1770
C=O stretch (Acyl Chloride)[2]

[3]

~1630 C=C stretch (Alkene)

~960, ~820 =C-H bend (Alkene)

¹H NMR Spectroscopy Data
Proton NMR provides detailed information about the electronic environment and connectivity of

protons in the molecule. The chemical shifts and coupling constants are highly diagnostic for

confirming the structure of but-3-enoyl chloride.
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

But-3-enoyl

Chloride
H_α ~3.6 d ~7.0

H_β ~5.9 m -

H_γ (trans to

H_β)
~5.3 d ~17.0

H_γ (cis to H_β) ~5.2 d ~10.0

But-3-enoic Acid H_α ~3.1 d ~7.0

H_β ~5.9 m -

H_γ (trans to

H_β)
~5.2 d ~17.0

H_γ (cis to H_β) ~5.1 d ~10.0

COOH ~11-12 s -

Crotonyl Chloride CH₃ ~2.0 dd ~7.0, ~1.5

=CH-COCl ~6.1 dq ~15.0, ~1.5

CH₃-CH= ~7.2 dq ~15.0, ~7.0

Acryloyl Chloride
=CH₂ (trans to

COCl)
~6.6 dd ~17.0, ~1.5

=CH₂ (cis to

COCl)
~6.1 dd ~10.5, ~1.5

=CH-COCl ~6.4 dd ~17.0, ~10.5

¹³C NMR Spectroscopy Data
Carbon NMR is particularly useful for identifying the carbonyl carbon, which experiences a

significant downfield shift upon conversion from a carboxylic acid to an acyl chloride.
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Compound Carbon Assignment Chemical Shift (δ, ppm)

But-3-enoyl Chloride C=O ~172

CH₂-COCl ~50

=CH- ~130

=CH₂ ~120

But-3-enoic Acid C=O ~178

CH₂-COOH ~40

=CH- ~130

=CH₂ ~118

Crotonyl Chloride C=O ~168

CH₃ ~19

=CH-COCl ~130

CH₃-CH= ~148

Acryloyl Chloride C=O ~167[4]

=CH₂ ~132[4]

=CH-COCl ~137[4]

Experimental Protocol: Synthesis of But-3-enoyl
Chloride
This protocol details the synthesis of but-3-enoyl chloride from but-3-enoic acid using thionyl

chloride.

Materials:

But-3-enoic acid

Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Magnetic stirrer and stir bar

Round-bottom flask

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Dropping funnel

Ice bath

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic

stir bar and a reflux condenser, dissolve but-3-enoic acid in anhydrous dichloromethane. The

reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Addition of Thionyl Chloride: Cool the solution in an ice bath to 0 °C. Slowly add thionyl

chloride (typically 1.2-1.5 equivalents) to the stirred solution via a dropping funnel over a

period of 30-60 minutes. The reaction is exothermic and will generate HCl and SO₂ gas,

which should be vented through a proper scrubbing system.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress

of the reaction can be monitored by taking small aliquots and analyzing them by IR

spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid

and the appearance of the sharp C=O stretch of the acyl chloride.

Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride and

solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled

with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive thionyl chloride.
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Purification: The crude but-3-enoyl chloride is often purified by fractional distillation under

reduced pressure to minimize thermal decomposition.[1] Collect the fraction boiling at the

appropriate temperature and pressure (e.g., 50-60°C at 50-100 mmHg).[1]

Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the synthesis workflow and the

logical steps for spectroscopic confirmation.

Reaction
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Thionyl Chloride

Rotary Evaporation
(remove excess SOCl₂ and DCM)
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Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of but-3-enoyl chloride.
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Caption: Logical workflow for the spectroscopic confirmation of but-3-enoyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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